molecular formula C24H37N3O5 B13742405 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt CAS No. 317-83-9

2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt

Cat. No.: B13742405
CAS No.: 317-83-9
M. Wt: 447.6 g/mol
InChI Key: MZEVGJJYKJDFQA-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol is an organic compound with the molecular formula C24H37N3O5 and a molecular weight of 447.56768. It is known for its high toxicity and is used primarily in agricultural applications as a pesticide . The compound is a yellow crystalline solid with a strong bitter taste and is highly toxic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol can be achieved through the reaction of cyclohexylmagnesium chloride with ammonia. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.

    Industry: Used in the production of pesticides and other agricultural chemicals

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The nitro groups play a crucial role in its toxicity, as they can undergo redox reactions that generate reactive oxygen species, causing oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Uniqueness: N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol is unique due to its combination of cyclohexyl and nitro groups, which confer specific chemical properties and high toxicity. Its structure allows for diverse chemical reactions and applications, particularly in agriculture as a pesticide .

Properties

CAS No.

317-83-9

Molecular Formula

C24H37N3O5

Molecular Weight

447.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-cyclohexyl-4,6-dinitrophenol

InChI

InChI=1S/C12H14N2O5.C12H23N/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,15H,1-5H2;11-13H,1-10H2

InChI Key

MZEVGJJYKJDFQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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